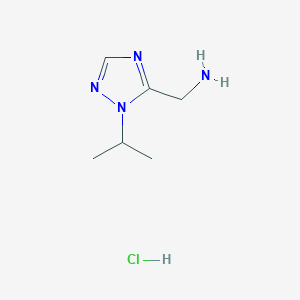![molecular formula C7H6ClN3O B2605622 (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 91371-83-4](/img/structure/B2605622.png)
(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .Molecular Structure Analysis
The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .Chemical Reactions Analysis
Imidazopyridines have been found to react with various compounds under different conditions. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Applications De Recherche Scientifique
Chemistry and Properties
The compound falls under a class of chemicals with notable variability in chemistry and properties. Research has focused on the synthesis, properties, and complex compounds of related ligands. These compounds exhibit a range of properties such as spectroscopic characteristics, structures, magnetic properties, and biological or electrochemical activities. The potential for further exploration in unknown analogues of such compounds is also highlighted (Boča, Jameson, & Linert, 2011).
Methanotrophs and Methane Utilization
Methanotrophs, bacteria that use methane as a carbon source, offer potential applications in biotechnology. These include the production of single-cell proteins, biopolymers, nanotechnology components, soluble metabolites, lipids, and vitamin B12. Methanotrophs can be genetically engineered to produce novel compounds and are also valuable in bioremediation, chemical transformation, and potentially in electricity generation (Strong, Xie, & Clarke, 2015).
Food Chemistry and Toxicants
The related compounds are also studied in the context of food chemistry, particularly regarding the formation and fate of food toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). The review discusses the role of lipids and carbohydrates in the formation of such compounds during food processing and storage (Zamora & Hidalgo, 2015).
Pharmacophore Design
These compounds are recognized in pharmacophore design for their role as selective inhibitors of enzymes like p38 mitogen-activated protein (MAP) kinase. The review delves into the design, synthesis, and activity studies of compounds with a tri- and tetra-substituted imidazole scaffold, highlighting their significance in inhibiting proinflammatory cytokine release (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optical Sensors and Medicinal Chemistry
The presence of heteroatoms in compounds like (6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol makes them significant in the synthesis of optical sensors and their usage in medicinal chemistry. Pyrimidine derivatives, for instance, are utilized as exquisite sensing materials and possess a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes (Jindal & Kaur, 2021).
Mécanisme D'action
Orientations Futures
Imidazopyridines have shown significant potential in various fields, especially in medicinal chemistry . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . Therefore, future research directions could focus on exploring their potential in these areas further.
Analyse Biochimique
Biochemical Properties
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- plays a crucial role in various biochemical reactions. It has been identified as an antagonist of biological receptors such as angiotensin II and thromboxane A2 . The compound interacts with these receptors by binding to their active sites, thereby inhibiting their activity. This interaction is significant in the regulation of blood pressure and platelet aggregation. Additionally, 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- has shown potential as an inhibitor of FLT3/aurora kinases, which are involved in the treatment of acute myeloid leukemia .
Cellular Effects
The effects of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancerous cells by interfering with the cell cycle and inducing apoptosis . Furthermore, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and promoting cell death in malignant cells.
Molecular Mechanism
The molecular mechanism of action of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes and receptors, leading to their inhibition or activation. For example, its interaction with FLT3/aurora kinases results in the inhibition of these enzymes, thereby blocking the signaling pathways that promote cancer cell proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of blood pressure . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter the levels of metabolites in the body. Additionally, it may influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it may bind to plasma proteins for distribution throughout the body . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3H-Imidazo[4,5-b]pyridine-2-methanol, 6-chloro- is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. For instance, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the cytoplasm may influence its interactions with cytoplasmic enzymes and receptors.
Propriétés
IUPAC Name |
(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-5-7(9-2-4)11-6(3-12)10-5/h1-2,12H,3H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIBCDFDXHVLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2605542.png)
![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)


![3-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2605552.png)

![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)
![6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2605555.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)
![Methyl (E)-4-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2605559.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)
![2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2605561.png)